Cyclopentanol, 2-(aminomethyl)-, cis-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

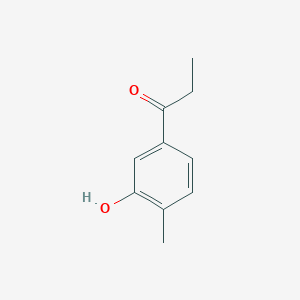

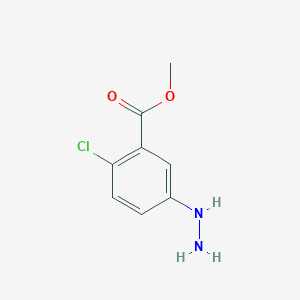

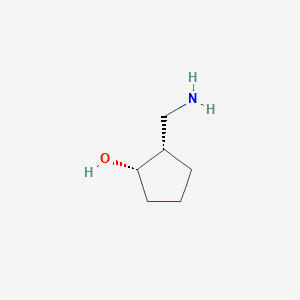

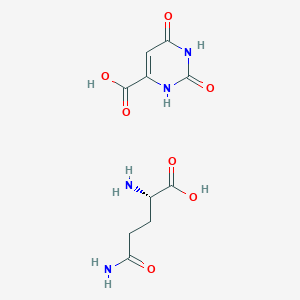

“Cyclopentanol, 2-(aminomethyl)-, cis-” is a chemical compound with the molecular formula C6H13NO . It is also known by other names such as 2-(Aminomethyl)cyclopentanol and 2-(aminomethyl)cyclopentan-1-ol . The compound has a molecular weight of 115.17 g/mol .

Molecular Structure Analysis

The molecular structure of “Cyclopentanol, 2-(aminomethyl)-, cis-” includes a cyclopentane ring with an aminomethyl (-CH2NH2) group and a hydroxyl (-OH) group attached . The InChI representation of the molecule is InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2 .Physical And Chemical Properties Analysis

“Cyclopentanol, 2-(aminomethyl)-, cis-” has a number of computed properties. It has a molecular weight of 115.17 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 115.099714038 g/mol . The compound has a topological polar surface area of 46.2 Ų and a complexity of 74.9 .Applications De Recherche Scientifique

Synthesis of Saturated Heterocycles : Cyclopentanols, including cis-2-aminomethylcyclopentanols, have been used for synthesizing saturated heterocycles. These compounds are important in the synthesis of complex organic molecules with potential applications in pharmaceuticals and materials science (Stájer et al., 1983).

Stereochemical Studies in Organic Synthesis : Stereochemical properties of cis- and trans-2-aminomethylcyclopentanols have been studied to understand their behavior in organic synthesis. These studies are crucial for developing new synthetic methods and understanding reaction mechanisms (Fülöp et al., 1985).

Organocatalytic Applications : Research has been conducted on developing organocatalytic routes to synthesize derivatives of 2-(aminomethyl)cyclopentane. Such developments are significant in creating enantioselective synthesis processes for pharmaceuticals and other biologically active compounds (Fanelli et al., 2019).

Catalysis in Chemical Reactions : Studies have shown that derivatives of cis-2-aminomethylcyclopentane can be used as catalysts in various chemical reactions, such as the Suzuki cross-coupling and allylic amination. These catalysts are important for industrial chemical processes, including the synthesis of pharmaceuticals and polymers (Feuerstein et al., 2001).

Chromatographic Separation : The compound has been utilized in developing chromatographic methods for the separation of isomers, which is essential in analytical chemistry for purity assessment and compound identification (Péter & Fülöp, 1995).

Antitumor Activity Studies : Research on platinum(II) complexes of 2-(aminomethyl)cyclohexylamine isomers has indicated potential antitumor activity against leukemia P388. This suggests the possible pharmaceutical applications of these complexes in cancer therapy (Noji et al., 1981).

Safety And Hazards

“Cyclopentanol, 2-(aminomethyl)-, cis-” should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of skin contact, wash with plenty of soap and water . If swallowed, seek medical attention .

Propriétés

IUPAC Name |

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-4-5-2-1-3-6(5)8/h5-6,8H,1-4,7H2/t5-,6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VORALDSQPSWPRK-WDSKDSINSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S)-2-(aminomethyl)cyclopentan-1-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl N-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)carbamate](/img/structure/B1145525.png)

![2-[4-(4-Chlorobenzoyl)phenoxy]-2-methyl-N-(1-methylethyl)-propanamide](/img/no-structure.png)